N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide
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Description
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C22H24FN3O5 and its molecular weight is 429.448. The purity is usually 95%.
BenchChem offers high-quality N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Urease Inhibition
In a related study, a complex containing this compound, [Cu2(L)4DMSO2]·2DMSO (where HL = (E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one), was synthesized and evaluated for urease inhibitory activity . Urease inhibitors are relevant in the context of treating urease-associated diseases and conditions.
Crystal Structure Analysis
The crystal structure of this compound has been determined experimentally. It crystallizes in a triclinic system (space group P1¯) with specific unit cell parameters: a = 5.2111 Å, b = 10.843 Å, c = 13.681 Å, α = 79.769°, β = 86.485°, and γ = 86.080°. The crystallographic data provide insights into its molecular arrangement and packing within the crystal lattice .
Biochemical Assays
Assessing enzymatic inhibition (e.g., kinases, proteases) and evaluating its impact on cellular processes (e.g., cell viability, apoptosis) would provide a comprehensive understanding of its biological effects.
properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O5/c23-16-3-1-15(2-4-16)18(26-7-9-29-10-8-26)14-24-21(27)22(28)25-17-5-6-19-20(13-17)31-12-11-30-19/h1-6,13,18H,7-12,14H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBJTEMIQJLOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide |
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